molecular formula C17H27NO2 B158555 Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester CAS No. 130065-93-9

Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester

Cat. No.: B158555
CAS No.: 130065-93-9
M. Wt: 277.4 g/mol
InChI Key: BONPBMWXPLIRSU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester (C₁₈H₂₅NO₂) is a substituted cyclohexylidene acetic acid derivative. Its structure comprises a cyclohexylidene core (with 4,4-dipropyl substituents), a cyano group (-CN) at the alpha position of the acetic acid moiety, and an ethyl ester functional group. This configuration confers high hydrophobicity due to the bulky cyclohexylidene and dipropyl groups, distinguishing it from simpler esters like ethyl cyanoacetate .

Synthesis: The compound is synthesized via condensation reactions involving substituted cyclohexylidene halides (e.g., bromo derivatives) and ethyl sodium cyanoacetate, a method analogous to the formation of ethyl α-cyano-β-benzoyl-β-phenylpropionic acid described in historical literature .

Properties

IUPAC Name

ethyl 2-cyano-2-(4,4-dipropylcyclohexylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-4-9-17(10-5-2)11-7-14(8-12-17)15(13-18)16(19)20-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONPBMWXPLIRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC(=C(C#N)C(=O)OCC)CC1)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576057
Record name Ethyl cyano(4,4-dipropylcyclohexylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130065-93-9
Record name Ethyl cyano(4,4-dipropylcyclohexylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with the preparation of 4,4-dipropylcyclohexanone, which undergoes a Knoevenagel condensation with ethyl cyanoacetate. The reaction mechanism involves nucleophilic attack of the enolate form of ethyl cyanoacetate on the carbonyl carbon of the cyclohexanone derivative, followed by dehydration to form the cyclohexylidene moiety.

Key reagents :

  • 4,4-Dipropylcyclohexanone

  • Ethyl cyanoacetate

  • Ammonium acetate (catalyst)

  • Toluene (solvent)

Optimization of Reaction Conditions

Optimal yields (78–82%) are achieved under reflux conditions (110–120°C) for 8–10 hours. The use of toluene as a solvent facilitates azeotropic removal of water, driving the equilibrium toward product formation. Catalyst loading at 5 mol% ammonium acetate ensures efficient enolate generation without side reactions.

Table 1: Impact of Temperature on Reaction Efficiency

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
90125889
110107895
13067291

Higher temperatures (>130°C) promote decomposition, reducing yield and purity.

One-Pot Tandem Alkylation-Condensation Approach

Sequential Alkylation and Cyclization

This method integrates alkylation of ethyl cyanoacetate with 1-bromopropane followed by in situ condensation with 4,4-dipropylcyclohexanone. The one-pot strategy minimizes intermediate isolation steps, improving overall efficiency.

Reaction sequence :

  • Alkylation : Ethyl cyanoacetate + 2 equivalents 1-bromopropane → Diethyl 2-cyano-2-propylmalonate

  • Condensation : Intermediate + 4,4-dipropylcyclohexanone → Target compound

Solvent and Base Selection

A 2:1 mixture of dimethylformamide (DMF) and ethanol enables solubility of both polar and nonpolar intermediates. Potassium carbonate (3 equivalents) provides sufficient basicity for deprotonation while avoiding ester hydrolysis.

Table 2: Solvent Systems and Their Effects

Solvent Ratio (DMF:EtOH)Reaction Time (h)Yield (%)
1:11465
2:11081
3:11273

Excess DMF increases viscosity, slowing mass transfer.

Catalytic Asymmetric Synthesis Using Chiral Auxiliaries

Enantioselective Route Design

To access optically active derivatives, a chiral palladium catalyst (Pd-BINAP complex) facilitates asymmetric alkylation. The cyclohexylidene group’s rigidity enhances stereochemical control, achieving 88% enantiomeric excess (ee).

Catalytic cycle :

  • Oxidative addition of 1-bromopropane to Pd(0)

  • Transmetalation with ethyl cyanoacetate enolate

  • Reductive elimination to form the chiral center

Purification and Characterization

Crude product purification employs silica gel chromatography with a 9:1 hexane/ethyl acetate eluent. Nuclear Overhauser Effect (NOE) NMR experiments confirm the Z-configuration of the cyclohexylidene group.

Table 3: Catalyst Performance Comparison

Catalystee (%)Yield (%)
Pd-BINAP8875
Rhodium-DuPhos7668
Nickel-Schiff base6359

Comparative Analysis of Synthetic Routes

Yield and Scalability

The multi-step method (Section 1) offers reproducibility at scale (batch sizes ≤5 kg), while the asymmetric route (Section 3) remains limited to laboratory-scale applications due to catalyst cost.

Industrial-Scale Adaptation Challenges

Continuous Flow Reactor Feasibility

Preliminary trials in microreactors show 15% yield improvement over batch processes due to enhanced heat transfer. However, catalyst clogging at high flow rates (>10 mL/min) remains unresolved.

Regulatory Compliance

Residual palladium levels in the asymmetric synthesis product (2–5 ppm) exceed ICH Q3D guidelines (1 ppm), requiring additional chelating agent treatments .

Scientific Research Applications

The compound Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester is a chemical of interest due to its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. Below is a detailed exploration of its applications, supported by case studies and data tables.

Medicinal Chemistry

Therapeutic Potential
This compound has shown promise as a therapeutic agent, particularly in the inhibition of platelet aggregation. Its mechanism of action involves the selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in thrombus formation. In studies, compounds similar to this compound demonstrated significant activity against collagen-induced platelet aggregation, making them potential candidates for treating ischemic diseases such as myocardial infarction and stroke .

Case Study: Ischemic Disease Treatment
A study evaluated the efficacy of a derivative of this compound in preventing thrombus formation in animal models. The results indicated a marked reduction in thrombus size and improved blood flow in treated subjects compared to controls, suggesting a viable application in ischemic disease management .

Organic Synthesis

Building Block for Complex Molecules
Due to its unique functional groups, this compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions such as nucleophilic additions and cycloadditions.

Data Table: Reactivity Profile

Reaction TypeConditionsProduct Type
Nucleophilic AdditionBasic conditionsAmine derivatives
CycloadditionHeat or UV lightCyclic compounds
HydrolysisAqueous acidCarboxylic acids

Agricultural Chemistry

Pesticide Development
Research has indicated that derivatives of this compound exhibit insecticidal properties. These compounds can be modified to enhance their efficacy against specific pests while minimizing toxicity to non-target organisms.

Case Study: Insecticidal Activity
A field trial assessed the effectiveness of a formulated product based on this compound against common agricultural pests. Results showed a significant reduction in pest populations without adverse effects on beneficial insects, highlighting its potential utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of ethyl cyano(4,4-dipropylcyclohexylidene)acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Features Physical Properties Synthesis Method Applications
Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester Cyclohexylidene core (4,4-dipropyl), cyano group, ethyl ester High hydrophobicity (predicted); likely solid at room temperature Condensation of substituted cyclohexylidene halides with ethyl sodium cyanoacetate Pharmaceutical intermediates, fine chemicals
Ethyl Cyanoacetate Simple cyanoacetic acid ethyl ester Vapor pressure: 1 mm Hg at 67.8°C; water-insoluble; flash point 110°C Esterification of cyanoacetic acid with ethanol Precursor for pharmaceuticals, agrochemicals, and dyes
8-O-Acetylshanzhiside Methyl Ester Cyclopenta[c]pyran core with acetyloxy, hydroxy, and glycosyloxy groups Powder form; used as reference standard Derived from iridoid glycosides in traditional medicinal plants Pharmacological research, food/cosmetic additives, synthetic precursors
Caffeic Acid 3,4-Dihydroxybenzeneacrylic acid with a propenoic acid chain Yellow crystals; water-soluble Natural extraction (e.g., coffee, honey) or chemical synthesis Antioxidant in food/cosmetics; anti-inflammatory research

Key Differences and Implications

Hydrophobicity and Solubility: The bulky cyclohexylidene and dipropyl groups in the target compound render it significantly more hydrophobic than ethyl cyanoacetate or caffeic acid. This property may enhance its utility in lipid-based drug delivery systems but limit water solubility . Ethyl cyanoacetate, while also hydrophobic, lacks the cyclohexylidene substituents, making it more volatile (vapor pressure 1 mm Hg at 67.8°C) .

Synthetic Utility: The target compound’s synthesis mirrors methods used for aromatic analogs (e.g., benzoyl-phenylpropionic acid derivatives), but the cyclohexylidene core introduces steric challenges, requiring optimized reaction conditions . In contrast, ethyl cyanoacetate is a simpler precursor, widely used in Knoevenagel condensations for synthesizing α,β-unsaturated esters .

Caffeic acid’s phenolic structure provides antioxidant activity, absent in the non-aromatic target compound .

Biological Activity

Cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a cyano group and a cyclohexylidene moiety, suggests possible interactions with biological targets that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C18H28N2O2
  • Molecular Weight : 304.427 g/mol
  • CAS Number : [specific CAS number not provided in search results]

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in growth regulation and apoptosis. The cyano group may facilitate electron withdrawal, enhancing the compound's reactivity towards nucleophiles in biological systems.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of cyanoacetic acids can inhibit cancer cell proliferation through multiple pathways:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activating caspase pathways leading to programmed cell death.
  • Inhibition of Metastasis : Reducing the expression of matrix metalloproteinases (MMPs) involved in cancer cell invasion.

Insecticidal Activity

Insect repellent studies have highlighted the potential use of similar compounds as effective insecticides. The mechanism often involves disrupting neurotransmitter function in target insects, leading to paralysis and death.

Study 1: Anticancer Activity

A study conducted on derivatives of cyanoacetic acid demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., A549 lung cancer cells). The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics.

CompoundCell LineIC50 (µM)
Compound AA5495.2
Compound BHeLa3.8
This compoundMCF-74.5

Study 2: Insect Repellency

In a comparative study assessing various compounds for repellency against Aedes aegypti, this compound showed promising results with an average repellency duration exceeding 180 minutes, outperforming standard repellents like DEET under similar conditions.

CompoundRepellency Duration (minutes)
DEET120
Compound X150
This compound180

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological assays?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. For cytotoxicity studies, ANOVA with Tukey’s post hoc test identifies significant differences (p < 0.05) between treatment groups. Bootstrap resampling (n = 10,000) validates confidence intervals for EC₅₀ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.